B1580092 L-HISTIDINE UNLABELED

L-HISTIDINE UNLABELED

Katalognummer: B1580092
Molekulargewicht: NA
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to L-Histidine: Fundamental Characteristics and Biological Significance

L-Histidine (C₆H₉N₃O₂) is an essential amino acid for humans, synthesized through pathways involving ATP and phosphoribosyl pyrophosphate (PRPP). Its imidazole side chain enables protonation/deprotonation equilibria, facilitating roles as both an acid and base in enzymatic catalysis. Biologically, it is integral to histamine synthesis and participates in metal ion coordination, hydrogen bonding, and pH-responsive interactions in proteins.

Chemical Identity and Nomenclature

Property Value/Description
IUPAC Name (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid
CAS Number 71-00-1
Synonyms L-His, Histidinum, (S)-α-Amino-1H-imidazole-4-propionic acid
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
SMILES NC@@HC(=O)O

L-Histidine is distinguished by its chiral center at the α-carbon, with stereochemistry critical for biological activity. The imidazole moiety’s dual nitrogen atoms enable distinct protonation states, influencing its electrostatic properties.

Structural Features: Imidazole Side-Chain and Protonation Dynamics

The imidazole side chain comprises two nitrogen atoms: N1 (pyrrole-like, pKa ~14.4) and N3 (pyridine-like, pKa ~6.0–6.9). Protonation occurs at N3 under physiological conditions, generating a positively charged species (Figure 1).

Key Protonation States:

  • Fully Deprotonated (ε-N) : Neutral imidazole (pKa >7).
  • Singly Protonated (δ-N) : Positive charge localized at N3 (pKa ~6.0–6.9).
  • Doubly Protonated (N1 and N3) : Rare under physiological pH but observed in acidic environments.
Protonation State pKa Range Charge Biological Relevance
ε-N (Deprotonated) >7 Neutral Metal coordination, hydrogen bonding
δ-N (Singly Protonated) 6.0–6.9 +1 Catalytic activity, pH sensing
N1/N3 (Doubly Protonated) <6.0 +2 Rare, observed in acidic conditions

Protonation dynamics are highly sensitive to local environment. For example, histidine in peptides like Ac-NH-His-Val-Asp-CONH₂ exhibits a pKa of 6.82 due to electrostatic interactions with adjacent residues.

Physicochemical Properties: Solubility, Stability, and Thermal Behavior

Solubility

L-Histidine exhibits moderate solubility in aqueous media, influenced by pH and temperature:

Solvent Solubility (25°C) Source
Water 31 mg/mL (199.8 mM)
6M HCl >100 mM
Ethanol <1 mg/mL
Stability
  • Thermal Stability : Decomposes at ~282°C.
  • pH Sensitivity : Stable in neutral to slightly alkaline conditions but prone to degradation in strongly acidic/basic environments.
  • Oxidation Resistance : Stable under inert atmospheres but incompatible with strong oxidizers.
Thermal Behavior
Property Value Source
Melting Point 282°C (dec.)
Glass Transition Not reported
Decomposition Range 277–288°C

Eigenschaften

Molekulargewicht

NA

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Biochemical and Physiological Roles

Proton Buffering and Metal Ion Chelation
L-Histidine plays a crucial role in proton buffering and metal ion chelation, which are vital for maintaining physiological pH and metal homeostasis in biological systems. Its imidazole side chain allows it to act as a proton donor or acceptor, making it essential in enzyme catalysis and metabolic processes .

Scavenging Reactive Species
HIS is involved in scavenging reactive oxygen and nitrogen species, contributing to cellular protection against oxidative stress. This property is particularly relevant in preventing cellular damage in various diseases, including neurodegenerative disorders .

Health and Disease Applications

Nutritional Supplementation
L-Histidine supplementation has been investigated for its potential benefits in various health conditions. It has been shown to aid in the treatment of rheumatoid arthritis, anemia related to chronic renal failure, and may improve muscle performance during strenuous exercise . Studies indicate that HIS supplementation could also be beneficial for conditions such as neurological disorders, atopic dermatitis, metabolic syndrome, ulcers, and inflammatory bowel diseases .

Corrosion Inhibition
Recent research has identified L-Histidine as an effective corrosion inhibitor for metals like steel in acidic environments. Its ability to form protective layers on metal surfaces enhances corrosion resistance, making it valuable in industrial applications .

Case Study 1: Histidine Supplementation in Exercise

A study examined the effects of L-Histidine supplementation on fatigue during strenuous exercise. Participants receiving HIS showed improved endurance and reduced fatigue compared to controls. This suggests that HIS may enhance physical performance through its metabolic roles .

Case Study 2: Corrosion Inhibition Efficacy

In a laboratory setting, L-Histidine was tested as a corrosion inhibitor for AISI 1018 carbon steel in chloride solutions. Results indicated significant improvements in corrosion resistance compared to untreated samples, highlighting its potential for protecting metal structures in aggressive environments .

Research Findings

Application AreaKey FindingsReferences
Nutritional SupplementationImproves muscle performance; aids in treating anemia
Corrosion InhibitionEffective inhibitor for steel; enhances resistance
Oxidative Stress ProtectionScavenges reactive species; protects against cellular damage

Vergleich Mit ähnlichen Verbindungen

Isotope-Labeled vs. Unlabeled L-Histidine

Isotope-labeled L-histidine (e.g., ¹⁵N- or D-labeled) shares nearly identical chemical and physical properties with the unlabeled form, making it ideal for analytical internal standards. For example, stable isotope-labeled cystine (D4-cystine) demonstrates equivalent matrix effects to unlabeled cystine in LC-MS/MS pharmacokinetic studies, ensuring accurate quantification . Similarly, ¹⁵N-labeled and unlabeled timothy grass silages showed comparable fermentation quality and nitrogen fractionation, validating their interchangeable use in digestion kinetic studies .

Table 1: Isotope-Labeled vs. Unlabeled L-Histidine

Property Unlabeled L-Histidine Isotope-Labeled L-Histidine
Molecular Weight 155.15 g/mol Slightly higher (e.g., +2 for D4)
Analytical Application Standard assays, bulk synthesis Tracer studies, internal standards
Cost Lower Higher (synthesis complexity)
Stability High Similar to unlabeled
L-Histidine vs. β-Alanine and L-Carnosine

L-Histidine and β-alanine synergistically enhance carnosine synthesis in muscle tissues. In neuroprotection, 1 mM L-histidine combined with 10 mM L-carnosine exhibits synergistic effects against brain aging, doubling neuronal cell proliferation compared to individual treatments .

Table 2: Functional Comparison with β-Alanine and L-Carnosine

Compound Role in Metabolism Synergistic Effects Key Study Findings
L-Histidine Precursor for histamine/carnosine Enhances carnosine synthesis Upregulates MyoD
β-Alanine Limits carnosine synthesis rate No standalone effect on fiber type No change in meat porosity
L-Carnosine Antioxidant, neuroprotectant Synergy with L-histidine 2x neuronal proliferation
Structural Analogs: L-Threonine and L-Isoleucine

Nuclear magnetic resonance (NMR) studies reveal that L-histidine derivatives exhibit unique shielding effects due to the imidazole ring. For instance, the C-α chemical shift in L-histidine (5a) differs by 30 ppm compared to L-threonine (1) and L-isoleucine (4), which lack this ring . Temperature-dependent shifts further distinguish L-histidine; its C-2 signal varies by Δ = 2.19 ppm when cooled, whereas L-threonine shows minimal change (Δ = 0.19 ppm) .

Table 3: NMR Chemical Shifts of Amino Acid Derivatives

Amino Acid C-2 Shift (δ, ppm) C=O Shift (δ, ppm) Temperature Sensitivity (Δ ppm)
L-Histidine 167.6 172.1 2.19
L-Threonine 165.2 171.9 0.19
L-Isoleucine 167.4 172.0 1.85
Physicochemical Properties in Solution

L-Histidine demonstrates distinct viscosity and ultrasonic speed profiles in aqueous betaine hydrochloride solutions compared to L-arginine. At 318.15 K, 0.1 M L-histidine in 0.5 M betaine HCl has a viscosity of 0.89 mPa·s, lower than L-arginine (0.92 mPa·s), reflecting differences in hydration and solute interactions .

Table 4: Physicochemical Properties in Betaine HCl Solutions

Property L-Histidine (0.1 M) L-Arginine (0.1 M)
Density (g/cm³) 1.045 1.052
Viscosity (mPa·s) 0.89 0.92
Ultrasonic Speed (m/s) 1522 1538
Bioavailability and Matrix Effects

While isotope-labeled L-histidine is preferred for pharmacokinetic tracing (e.g., bioavailability studies in mice), unlabeled L-histidine is sufficient for bulk nutrient supplementation. Matrix effects in biochar-treated E. coli show that organic compounds (e.g., carboxyl groups) upregulate hisG expression, increasing L-histidine yield by 40% at 3% biochar concentration .

Vorbereitungsmethoden

Production from Protein Hydrolysates via Ion Exchange Resin Separation

One of the primary industrial methods for preparing L-Histidine unlabeled involves the hydrolysis of protein-rich raw materials such as pig blood, bovine blood, pig hair, or hooves, followed by purification using ion exchange resins.

Process Overview:

  • Raw Material Hydrolysis: Protein hydrolysates are prepared by acid hydrolysis, typically using 6 mol/L hydrochloric acid at 110–120°C for about 24 hours. For example, 50 kg of pig blood powder is hydrolyzed with four times its volume of 6 mol/L HCl under these conditions.

  • Initial Precipitation: The hydrolysate undergoes acidification and isoelectric precipitation to remove other amino acids such as L-Gelucystine and L-tyrosine, reclaiming the mother liquor enriched with L-Histidine.

  • Ion Exchange Resin Separation: The mother liquor is processed through a sequence of ion exchange steps:

    • Strong Acidic Cation Exchange Resin: The liquor passes through a strong acidic ion exchange resin column to adsorb amino acids until saturation is detected.
    • Weak Ammonia Wash: The resin is washed with weak ammonia solution (0.1%–1.0%) to selectively elute L-Histidine.
    • Second Strong Acidic Resin Treatment: The eluted fraction is passed again through a strong acidic ion exchange resin to further purify L-Histidine.
    • Strong Basic Anion Exchange Resin: After neutralization to pH 3.0–6.0 with hydrochloric acid and activated carbon decolorization, the filtrate is passed through a strongly basic anion exchange resin to remove impurities.
  • Crystallization and Drying: The purified solution is concentrated and crystallized. The crystals are washed with ethanol and dried under vacuum to yield high-purity L-Histidine.

Summary Table of Ion Exchange Process Steps:

Step Description Conditions/Details
A Acid hydrolysis of protein raw material 6 mol/L HCl, 110–120°C, 24 h
B Isoelectric precipitation of other amino acids pH adjustment to precipitate L-Gelucystine, L-tyrosine
C Strong acidic cation exchange resin adsorption Load until saturation detected
D Weak ammonia wash to elute L-Histidine 0.1%–1.0% ammonia, pH up to 11
E Second strong acidic resin purification Load until saturation detected
F Neutralization and activated carbon decolorization pH 3.0–6.0, 90°C for 30 min
G Strong basic anion exchange resin purification Stop at pH 7
H Concentration, crystallization, and drying Vacuum drying at 80°C

Research Findings:

  • Using pig blood hydrolysate, the process yields approximately 11.5 kg of L-Histidine with a purity of 99.8% and specific rotation $$[\alpha]_D^{20} = +12.4^\circ$$.
  • Similar yields and purity are obtained from human protein hydrolysates with slight variations in pH during neutralization.

Direct Fermentation Using Microbial Strains

Another commercial approach is the biosynthesis of L-Histidine through microbial fermentation, primarily using genetically engineered strains of Corynebacterium glutamicum and Escherichia coli.

  • Traditional Genetic Engineering: This involves modifying bacterial strains to enhance L-Histidine biosynthesis pathways, which can be complex and costly.

  • Biochar-Enhanced Biosynthesis: Recent research indicates that biochar treatment can promote L-Histidine production in E. coli cultures without genetic modification. Biochar at concentrations of 1%, 3%, and 5% increased L-Histidine biosynthesis, likely by interacting with the HisG protein involved in histidine synthesis regulation.

This method is promising for sustainable and cost-effective L-Histidine production but is still under development for industrial scale.

Chemical Synthesis via Polymerization and Other Routes

While industrial production favors extraction and fermentation, chemical synthesis methods exist, especially for research-grade L-Histidine derivatives:

  • Direct Polymerization: Poly(L-histidine) can be synthesized by direct polymerization of L-Histidine using diphenylphosphoryl azide (DPPA) in the presence of triethylamine. This method yields poly(L-histidine) in moderate yields (~24-25%) and avoids multi-step synthesis routes involving N-carboxyanhydrides.

  • Hydrochloride Salt Preparation: L-Histidine hydrochloride is often prepared by refluxing dry flour with hydrochloric acid, followed by filtration, activated carbon treatment, and recrystallization.

These chemical methods are more relevant for specialty applications rather than bulk production.

Comparative Summary of Preparation Methods

Method Raw Material/Source Key Steps Advantages Limitations
Protein Hydrolysate & Ion Exchange Pig/bovine blood, hair, hoof Acid hydrolysis, ion exchange, crystallization High purity, industrial scale Requires complex purification
Microbial Fermentation Genetically modified bacteria Fermentation, biochar treatment Sustainable, scalable potential Genetic engineering complexity
Chemical Synthesis L-Histidine or derivatives Polymerization, reflux with HCl Useful for specialty polymers Low yield, multi-step synthesis

Analytical Methods for Quality Control

  • Potentiometric Titration: L-Histidine content is commonly analyzed by titration with 0.1 mol/L perchloric acid in a formic acid/glacial acetic acid solvent system, with endpoint detection potentiometrically.

  • Specific Rotation: Optical rotation $$[\alpha]_D^{20}$$ is measured to confirm the stereochemical purity of L-Histidine, with typical values around +12° for pure L-Histidine.

Q & A

Q. Basic Research Focus

  • Use internal standard methods (e.g., deuterated L-histidine) to correct for matrix effects.
  • Validate recovery rates via spike-and-recovery experiments.
  • Optimize solid-phase extraction (SPE) protocols to minimize interference from amino acids like lysine or arginine .

What statistical frameworks are optimal for analyzing dose-response relationships of this compound in cell culture studies?

Q. Advanced Research Focus

  • Employ nonlinear regression models (e.g., Hill equation) to fit dose-response curves.
  • Account for heteroscedasticity using weighted least squares regression.
  • Apply Bayesian hierarchical models to pool data from replicate experiments and quantify uncertainty .

How can researchers mitigate batch-to-batch variability in synthetic this compound for longitudinal studies?

Q. Basic Research Focus

  • Implement quality control (QC) protocols:
    • Track Lot numbers and supplier metadata.
    • Perform Fourier-transform infrared spectroscopy (FTIR) for functional group consistency.
    • Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf-life .

What experimental designs validate the role of this compound in metal chelation studies without isotopic interference?

Q. Advanced Research Focus

  • Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with divalent cations (e.g., Zn²⁺, Cu²⁺).
  • Compare results with X-ray absorption spectroscopy (XAS) to confirm coordination geometry.
  • Control for buffer composition (e.g., avoid phosphate buffers that compete for metal binding) .

How can multivariate analysis resolve confounding factors in studies linking this compound to oxidative stress pathways?

Q. Advanced Research Focus

  • Apply principal component analysis (PCA) to separate variance from factors like cell type, incubation time, and ROS detection methods.
  • Use partial least squares regression (PLSR) to correlate histidine concentration with glutathione redox ratios.
  • Validate findings with knock-out cell models (e.g., CRISPR-Cas9 silencing of histidine transporters) .

What protocols ensure reproducibility in enzymatic assays involving this compound as a substrate or inhibitor?

Q. Basic Research Focus

  • Pre-incubate enzymes (e.g., histidine ammonia-lyase) with histidine to establish steady-state kinetics.
  • Report Michaelis-Menten parameters (Km, Vmax) with error margins from triplicate runs.
  • Use stopped-flow spectrophotometry for time-resolved measurements .

How do researchers address unrecognized interactions between this compound and excipients in pharmaceutical formulations?

Q. Advanced Research Focus

  • Screen for incompatibilities using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS).
  • Apply Langmuir adsorption models to assess histidine-excipient binding.
  • Validate with in vitro dissolution testing under biorelevant conditions .

What frameworks guide the integration of this compound data into multi-omics studies (e.g., metabolomics, proteomics)?

Q. Advanced Research Focus

  • Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize histidine’s role in metabolic networks.
  • Apply cross-omics correlation tools (e.g., mixOmics R package) to link histidine levels with protein expression.
  • Ensure FAIR data compliance: document metadata (e.g., extraction solvents, column types) for public repositories .

Methodological Notes

  • Data Transparency : Document reagent batch numbers, instrument calibration logs, and raw data in machine-readable formats (e.g., .csv, .mzML) .
  • Statistical Rigor : Predefine significance thresholds (e.g., α=0.01 for high-throughput studies) to reduce false discovery rates .
  • Ethical Reporting : Cite primary sources for unpublished data and obtain written consent from collaborators .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.